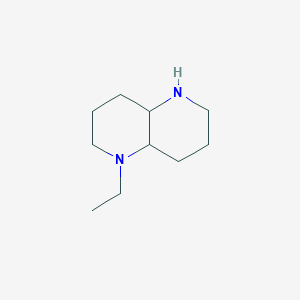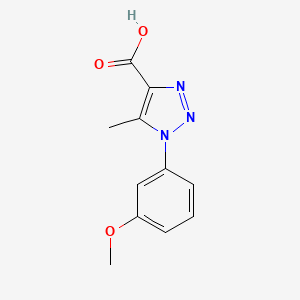![molecular formula C10H17ClF3N B2723772 4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride CAS No. 2445791-81-9](/img/structure/B2723772.png)
4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is a chemical compound with the molecular formula C10H16F3N . It is used in pharmaceutical testing . The compound is a part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16F3N . The average mass of the molecule is 207.236 Da, and the monoisotopic mass is 207.123489 Da .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a melting point of 155-159 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- The structural characterization of 4-piperidinecarboxylic acid hydrochloride, a related compound, has been detailed through X-ray diffraction, calculations, and FTIR spectrum analysis, highlighting its molecular geometry and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- A series of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and related compounds were synthesized and identified as a novel class of cytotoxic and anticancer agents, illustrating the potential therapeutic applications of such compounds (Dimmock et al., 1998).
Chemical Properties and Reactions
- The use of trifluoromethanesulfonic (triflic) acid as a catalyst for cyclization reactions involving homoallylic sulfonamides to pyrrolidines demonstrates the versatility of similar compounds in synthesizing polycyclic systems (Haskins & Knight, 2002).
- Investigations into the synthesis of 2,4,5-trisubstituted piperidines through carbonyl ene and Prins cyclisations underline the methodological advancements in generating structurally complex piperidines (Cariou, Kariuki, & Snaith, 2006).
Potential Therapeutic Applications
- The synthesis and anti-leukemia activity mensuration of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, including a study on their structure and potential bioactivity against leukemia, highlight the therapeutic value of these compounds in medical research (Yang et al., 2009).
Methodological Advancements in Drug Discovery
- 3-((Hetera)cyclobutyl)azetidines, serving as analogues of piperidine, piperazine, and morpholine, were designed and synthesized, showcasing their utility as advanced building blocks for drug discovery, emphasizing the continuous search for novel compounds that can serve as key components in the development of new drugs (Feskov et al., 2019).
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8;/h8,14H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVALLCZGKOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)

![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

